Cas no 25639-41-2 (Phenol,methylidynetris-)
Phenol,methylidynetris- structure
Product Name:Phenol,methylidynetris-
Numero CAS:25639-41-2
MF:C19H16O3
MW:292.328545570374
CID:267886
PubChem ID:69047
Update Time:2025-04-19
Phenol,methylidynetris- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,methylidynetris-
- 2,2',2''-Methanetriyltriphenol
- phenol, 2,2',2''-methylidynetris-
- FT-0632503
- Tris(p-hydroxyphenyl)methane
- NCIOpen2_003871
- EINECS 210-040-2
- Phenol, 4,4',4''-methylidynetris-
- 25639-41-2
- CS-0138509
- W-105259
- AS-10636
- WFCQTAXSWSWIHS-UHFFFAOYSA-N
- 4,4,4-Methylidynetriphenol
- 4,4',4''-Trihydroxytriphenylmethane
- A832702
- Leucoaurin
- BCP03780
- Trioxytriphenylmethan
- 4,4',4'-trihydroxytriphenylmethane
- NCI60_041668
- Tris(4-hydroxyphenyl)methane
- NSC-75955
- 4,4 inverted exclamation mark ,4 inverted exclamation mark inverted exclamation mark -Methanetriyltriphenol
- T1484
- 1-CYCLOPROPYL-6-FLUORO-1,4- DIHYDRO-8-METHOXY-7-(3-METHYLAMINOPIPERIDIN-1-YL)-4-OXOQUINOLINE-3-CARBOXYLIC ACID
- SY055078
- 4,4',4''-methanetriyltriphenol
- Phenol, 4,4',4''-methylidynetri-
- AKOS015856457
- Leucoaurine
- NS00043564
- Leucaurin
- NSC 75955
- 603-44-1
- Phenol, methylidynetris-
- MFCD00191589
- 4-[bis(4-hydroxyphenyl)methyl]phenol
- 4,4',4''-methylidynetriphenol
- PD055262
- SCHEMBL40254
- 4,4',4''-Methylidynetrisphenol
- 4,4,4-Trihydroxytriphenylmethane
- DTXSID50897129
- Phenol, methylidyne(tris-
- CHEMBL1939843
- NSC75955
-
- Inchi: 1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H
- Chiave InChI: WFCQTAXSWSWIHS-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(=CC=1)C(C1C=CC(=CC=1)O)C1C=CC(=CC=1)O
Proprietà calcolate
- Massa esatta: 292.10998
- Massa monoisotopica: 292.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 269
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 60.7A^2
Proprietà sperimentali
- Densità: 1.282
- Punto di fusione: 247 °C
- Punto di ebollizione: 503.8°C at 760 mmHg
- Punto di infiammabilità: 239.6°C
- Indice di rifrazione: 1.674
- PSA: 60.69
- LogP: 3.98360
Phenol,methylidynetris- Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
25639-41-2 (Phenol,methylidynetris-) Prodotti correlati
- 732-26-3(2,4,6-Tri-tert-butylphenol)
- 88-60-8(2-tert-butyl-5-methylphenol)
- 96-70-8(2-tert-butyl-4-ethylphenol)
- 96-76-4(2,4-Di-tert-butylphenol)
- 118-82-1(4,4'-Methylenebis(2,6-DI-tert-butylphenol))
- 119-47-1(2,2'-Methylenebis(6-tert-butyl-p-cresol))
- 128-37-0(Butylated hydroxytoluene)
- 128-39-2(2,6-Di-tert-butylphenol)
- 89-83-8(Thymol)
- 79-97-0(Bisphenol C)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti